2-({2-[4-(2-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[4-(2-Fluorophenyl)piperazino]acetyl}amino)benzamide is a complex organic compound with the molecular formula C19H21FN4O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-Fluorophenyl)piperazino]acetyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-Fluorophenyl)piperazino]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-({2-[4-(2-Fluorophenyl)piperazino]acetyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes and pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including neurological disorders and cancers.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-Fluorophenyl)piperazino]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the fluorophenyl group are known to interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid: This compound shares the piperazine and fluorophenyl moieties but differs in the acetic acid group.
(4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone: Similar in structure but contains an aminophenyl group instead of the benzamide moiety.
Uniqueness
2-({2-[4-(2-Fluorophenyl)piperazino]acetyl}amino)benzamide is unique due to the combination of the fluorophenyl group with the benzamide moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-6-2-4-8-17(15)24-11-9-23(10-12-24)13-18(25)22-16-7-3-1-5-14(16)19(21)26/h1-8H,9-13H2,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQGJGJGXPPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.